molecular formula C22H23N3O3 B8395021 Benzyl 4-(6-carbamoyl-1H-indol-1-yl)piperidine-1-carboxylate

Benzyl 4-(6-carbamoyl-1H-indol-1-yl)piperidine-1-carboxylate

Cat. No.: B8395021
M. Wt: 377.4 g/mol
InChI Key: MHVPIVSUEMWVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(6-carbamoyl-1H-indol-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

benzyl 4-(6-carbamoylindol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C22H23N3O3/c23-21(26)18-7-6-17-8-13-25(20(17)14-18)19-9-11-24(12-10-19)22(27)28-15-16-4-2-1-3-5-16/h1-8,13-14,19H,9-12,15H2,(H2,23,26)

InChI Key

MHVPIVSUEMWVDU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C=CC3=C2C=C(C=C3)C(=O)N)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

75.0 g of 1-(1-benzyloxycarbonylpiperidin-4-yl)-1H-indole-6-carboxylic acid was dissolved in 620 ml of tetrahydrofuran. Thereafter, 38.6 g of 1,1′-carbonylbis-1H-imidazole was added thereto. The reaction solution was stirred at room temperature for 1.5 hours, and 134 ml of a 28% ammonium water was then added thereto. After completion of the reaction, the reaction solution was concentrated under a reduced pressure, and then extracted with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution and a saturated ammonium chloride aqueous solution. Tetrahydrofuran was added to the separated organic layer, and a partially solidified subject compound was dissolved therein, followed by drying over anhydrous magnesium sulfate. After removing the drying agent by filtration, the organic layer was concentrated under a reduced pressure. The solidified subject compound was collected by filtration. The thus collected subject compound was suspended in tetrahydrofuran, and the mixture was heated, followed by filtration. The thus collected subject compound was then suspended in a mixed solvent consisting of tetrahydrofuran and methanol, and the obtained mixture was heated, followed by filtration. The generated filtrates were gathered and concentrated, and thus, the subject compound was obtained in the same above manner. The total amount of the subject compounds was 64.8 g.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
620 mL
Type
solvent
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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